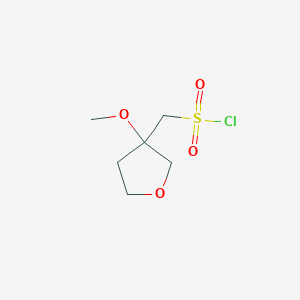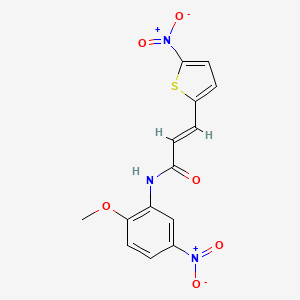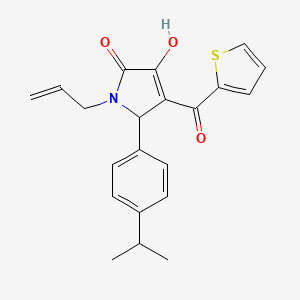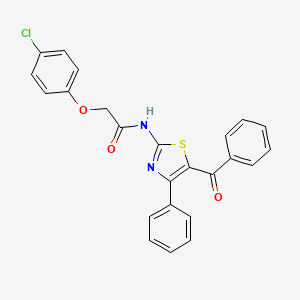
2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22Cl2N2O3 and its molecular weight is 433.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds similar to the target molecule, revealed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, related to the target compound, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Gan et al. (2010) designed azole-containing piperazine derivatives, showing significant antibacterial and antifungal activities in vitro (Gan et al., 2010).
Chemical Synthesis and Structure Analysis
- Karthik et al. (2021) synthesized and characterized compounds with structures similar to the target molecule, providing insights into their thermal and structural properties (Karthik et al., 2021).
- Singh and Singh (2004) described the synthesis of novel heterocycles, which can be related to the research on compounds like the target molecule (Singh & Singh, 2004).
Broad-Spectrum Anti-Cancer Activity
- Keefer (2010) explored O-arylated diazeniumdiolates with potential anti-cancer effects, highlighting a class of compounds that could include the target molecule (Keefer, 2010).
Synthesis and Pharmacological Evaluation
- Bhosale et al. (2014) conducted pharmacological evaluations of biphenyl moiety linked with aryl piperazine, a structure related to the target molecule, for antipsychotic activity (Bhosale et al., 2014).
Novel Reactions and Synthesis Methods
- Tanaka (1976) investigated a novel reaction involving chloranil with 1,4-disubstituted piperazinediones, which might be relevant for understanding the chemistry of compounds like the target molecule (Tanaka, 1976).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3/c23-16-6-7-20(19(24)12-16)29-14-21(27)25-8-10-26(11-9-25)22(28)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,17-18H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOJOQYQQPPVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689173.png)
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)





![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2689188.png)
![N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)


